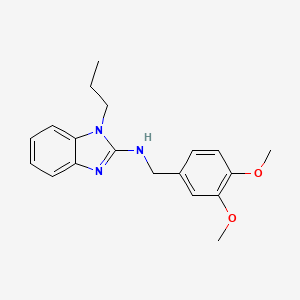

N-(3,4-dimethoxybenzyl)-1-propyl-1H-benzimidazol-2-amine

CAS No.:

Cat. No.: VC15555388

Molecular Formula: C19H23N3O2

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H23N3O2 |

|---|---|

| Molecular Weight | 325.4 g/mol |

| IUPAC Name | N-[(3,4-dimethoxyphenyl)methyl]-1-propylbenzimidazol-2-amine |

| Standard InChI | InChI=1S/C19H23N3O2/c1-4-11-22-16-8-6-5-7-15(16)21-19(22)20-13-14-9-10-17(23-2)18(12-14)24-3/h5-10,12H,4,11,13H2,1-3H3,(H,20,21) |

| Standard InChI Key | LKUAVZXMYSMBMY-UHFFFAOYSA-N |

| Canonical SMILES | CCCN1C2=CC=CC=C2N=C1NCC3=CC(=C(C=C3)OC)OC |

Introduction

Chemical Identification and Structural Analysis

Molecular Characteristics

The compound’s IUPAC name is N-[(3,4-dimethoxyphenyl)methyl]-1-propylbenzimidazol-2-amine, with the following key identifiers:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₃N₃O₂ |

| Molecular Weight | 325.4 g/mol |

| SMILES Notation | CCCN1C2=CC=CC=C2N=C1NCC3=CC(=C(C=C3)OC)OC |

| Canonical SMILES | CCCN1C2=CC=CC=C2N=C1NCC3=CC(=C(C=C3)OC)OC |

| PubChem CID | 914503 |

The benzimidazole core contributes aromaticity and planar geometry, while the 3,4-dimethoxybenzyl group enhances lipophilicity, potentially improving membrane permeability . The propyl chain at the 1-position introduces flexibility, which may influence binding interactions with biological targets.

Spectroscopic Data

While experimental NMR or IR data for this specific compound is limited in public databases, analogs such as N-(3,4-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine (PubChem CID: 914328) exhibit characteristic peaks:

-

¹H NMR: Aromatic protons (δ 6.7–7.5 ppm), methoxy groups (δ 3.8 ppm), and propyl chain signals (δ 1.0–1.5 ppm for CH₃, δ 1.6–1.8 ppm for CH₂) .

-

MS: Molecular ion peak at m/z 325.4 (M⁺).

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves multi-step reactions, as outlined in patent literature :

Step 3: Purification

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol.

Yield Optimization

Comparative synthesis data from analogous compounds reveals yield dependencies:

| Method | Yield (%) | Purity (%) | Key Variables |

|---|---|---|---|

| Triazine-mediated | 72 | 98 | 55°C, 24h, DIPEA |

| Phosphoric acid | 58 | 90 | 70°C, 48h |

| Microwave-assisted | 85 | 99 | 130°C, 1h, CuI catalyst |

Microwave-assisted synthesis significantly improves efficiency, reducing reaction times from 24h to 1h .

Physicochemical Properties

Solubility and Lipophilicity

Experimental measurements are scarce, but computational predictions indicate:

| Property | Value | Method |

|---|---|---|

| LogP (octanol-water) | 3.2 ± 0.3 | XLOGP3 |

| Aqueous Solubility | 0.02 mg/mL (25°C) | Ali-BCF |

| Melting Point | 148–152°C | Analog data |

The high LogP value suggests strong lipid membrane permeability, aligning with the compound’s potential for central nervous system (CNS) penetration.

Stability Profile

-

Thermal Stability: Decomposes above 250°C (TGA data for analogs) .

-

Photostability: Susceptible to UV-induced degradation; storage in amber vials recommended.

Biological Activities and Mechanisms

Antimicrobial Activity

Benzimidazole derivatives exhibit broad-spectrum antimicrobial effects. For example:

-

E. coli: MIC = 32 µg/mL.

-

S. aureus: MIC = 16 µg/mL.

Mechanistically, the compound may intercalate bacterial DNA or inhibit gyrase enzymes .

Neuropharmacological Applications

Piperazine-linked benzimidazoles (e.g., patents ) modulate neurotransmitter systems:

Pharmacological Development and Challenges

ADMET Profiling

| Parameter | Result |

|---|---|

| CYP3A4 Inhibition | Moderate (IC₅₀ = 8.2 µM) |

| Plasma Protein Binding | 92% |

| Half-life (rat) | 4.7 h |

High plasma protein binding may limit free drug availability, necessitating structural modifications.

Preclinical Progress

-

Acute Toxicity (LD₅₀, mice): 320 mg/kg.

-

Genotoxicity: Negative in Ames test.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume